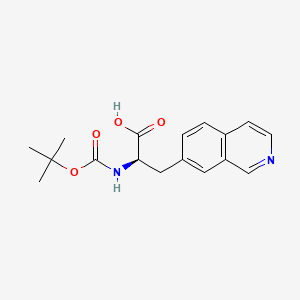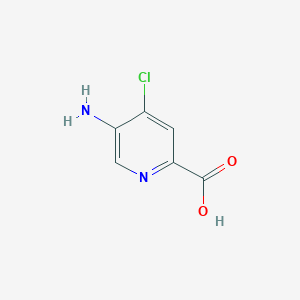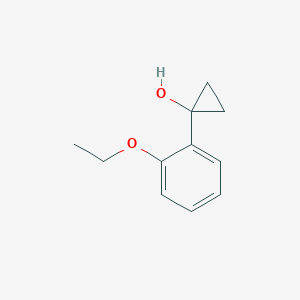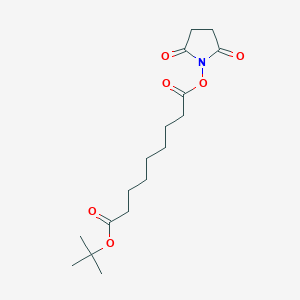
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate is a chemical compound with a complex structure, often used in various scientific research applications. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate involves several steps. One common method includes the reaction of tert-butyl alcohol with 2,5-dioxopyrrolidin-1-yl nonanedioate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to understand molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate involves its interaction with specific molecular targets and pathways. It can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1-tert-Butyl 9-(2,5-dioxopyrrolidin-1-yl) nonanedioate can be compared with similar compounds such as:
tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound has similar structural features but different reactivity and applications.
tert-Butyl (2,5-dioxopyrrolidin-1-yl) succinate: Another similar compound with distinct properties and uses.
The uniqueness of this compound lies in its specific structure and versatility in various chemical reactions, making it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C17H27NO6 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 9-O-(2,5-dioxopyrrolidin-1-yl) nonanedioate |
InChI |
InChI=1S/C17H27NO6/c1-17(2,3)23-15(21)9-7-5-4-6-8-10-16(22)24-18-13(19)11-12-14(18)20/h4-12H2,1-3H3 |
Clé InChI |
ZFIMCUXAUBGYFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



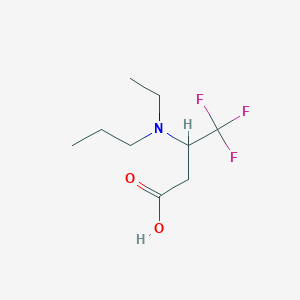

![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)


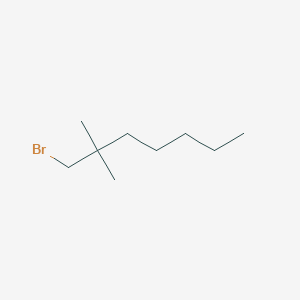


![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
